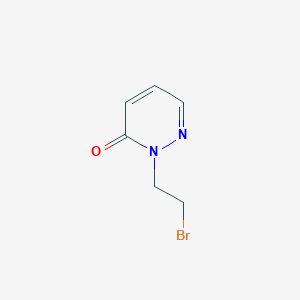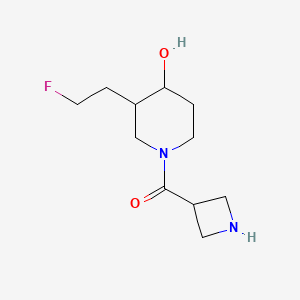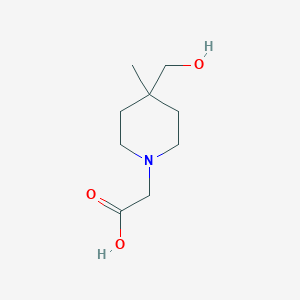![molecular formula C9H10ClN3 B1491519 7-(chlorométhyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090639-98-6](/img/structure/B1491519.png)
7-(chlorométhyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Les pyrazoles ont un large éventail d'applications en chimie médicinale et en découverte de médicaments . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Le groupement pyrazole a de nombreuses fonctions pharmacologiques, notamment des propriétés antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques et antioxydantes .
Agrochimie
Dans le domaine de l'agrochimie, les pyrazoles sont utilisés en raison de leurs propriétés herbicides . Ils peuvent être utilisés dans le développement de nouveaux produits agrochimiques pour contrôler les mauvaises herbes et autres plantes indésirables.
Chimie de coordination
Les pyrazoles sont utilisés en chimie de coordination, où ils peuvent agir comme ligands pour former des complexes avec divers métaux . Ces complexes peuvent avoir diverses applications, notamment la catalyse et la science des matériaux.
Chimie organométallique
En chimie organométallique, les pyrazoles peuvent être utilisés pour former des composés organométalliques, qui sont des composés contenant au moins une liaison métal-carbone . Ces composés ont des applications dans divers domaines, notamment la catalyse, la science des matériaux et la chimie médicinale.
Activité antimycobactérienne
Une série de dérivés diarylpyrazole d'imidazole et de triazole a été préparée et évaluée pour son affinité de liaison avec Mycobacterium tuberculosis (Mtb) CYP121A1 et son activité antimycobactérienne contre Mtb H37Rv . Cela suggère que les dérivés du pyrazole, y compris le « 7-(chlorométhyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole », pourraient potentiellement être utilisés dans le traitement de la tuberculose.
Développement de nouveaux médicaments précliniques et cliniques
L'échafaudage du pyrazole est utilisé dans le développement de nouveaux médicaments précliniques et cliniques . Cela comprend le développement de nouveaux médicaments pour diverses maladies et affections, notamment le cancer, l'inflammation et les maladies infectieuses.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . By occupying the site of action at succinate dehydrogenase, these compounds interfere with the tricarboxylic acid cycle, leading to the death of the pathogen .
Biochemical Pathways
For instance, they can inhibit the tricarboxylic acid cycle by interfering with succinate dehydrogenase . This inhibition disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have shown promising in vitro activities against rhizoctonia cerealis .
Analyse Biochimique
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs). The interaction with CDKs, especially CDK2, is of particular interest due to its implications in cell cycle regulation and cancer therapy . The binding of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole to CDK2 inhibits its activity, thereby affecting the phosphorylation of downstream targets and ultimately leading to cell cycle arrest.
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the inhibition of CDK2 by 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of CDK2 activity by binding to its active site. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase . Furthermore, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole remains stable under physiological conditions, allowing for sustained inhibition of CDK2 activity over time . Long-term exposure to this compound has been associated with persistent cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within the body.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles.
Propriétés
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEQCLGRNQBOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)


![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)










